Cas no 76094-36-5 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,3-[(R)-[(1E)-2-(acetylamino)ethenyl]sulfinyl]-6-[1-methyl-1-(sulfooxy)ethyl]-7-oxo-,(5R,6R)-)

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,3-[(R)-[(1E)-2-(acetylamino)ethenyl]sulfinyl]-6-[1-methyl-1-(sulfooxy)ethyl]-7-oxo-,(5R,6R)- structure
76094-36-5 structure
Nome del prodotto:1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,3-[(R)-[(1E)-2-(acetylamino)ethenyl]sulfinyl]-6-[1-methyl-1-(sulfooxy)ethyl]-7-oxo-,(5R,6R)-
Numero CAS:76094-36-5
MF:C14H18N2O9S2
MW:422.430721759796
CID:567347
PubChem ID:9578310

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,3-[(R)-[(1E)-2-(acetylamino)ethenyl]sulfinyl]-6-[1-methyl-1-(sulfooxy)ethyl]-7-oxo-,(5R,6R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,3-[(R)-[(1E)-2-(acetylamino)ethenyl]sulfinyl]-6-[1-methyl-1-(sulfooxy)ethyl]-7-oxo-,(5R,6R)-
    • LogP
    • (5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-7-oxo-6-(2-sulfooxypropan-2-yl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • carpetimycin B
    • 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)sulfinyl)-6-(1-methyl-1-(sulfooxy)ethyl)-7-oxo-, (5R-(3(R*(E)),5alpha,6beta))-
    • CARPETIMYCIN B [MI]
    • 1-AZABICYCLO(3.2.0)HEPT-2-ENE-2-CARBOXYLIC ACID, 3-((R)-((1E)-2-(ACETYLAMINO)ETHENYL)SULFINYL)-6-(1-METHYL-1-(SULFOOXY)ETHYL)-7-OXO-, (5R,6R)-
    • QFI6710Y76
    • C-19393 S(2)
    • Q27287241
    • C-19393-S2
    • ANTIBIOTIC KA-6643-B
    • ANTIBIOTIC C-19393-S2
    • UNII-QFI6710Y76
    • 76094-36-5
    • Antibiotic KA 6643B
    • Antibiotic C 19393S2
    • C 19393S2
    • Inchi: InChI=1S/C14H18N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h4-5,8,10H,6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/b5-4+/t8-,10+,26-/m1/s1
    • Chiave InChI: GOODEIVATWULQD-CWYJLJPQSA-N
    • Sorrisi: CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O

Proprietà calcolate

  • Massa esatta: 422.045372
  • Massa monoisotopica: 422.045372
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 7
  • Complessità: 883
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.9
  • Superficie polare topologica: 195

Proprietà sperimentali

  • Densità: 1.721
  • Indice di rifrazione: 1.677
  • Rotazione specifica: D24 -145° (c = 1 in water)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd